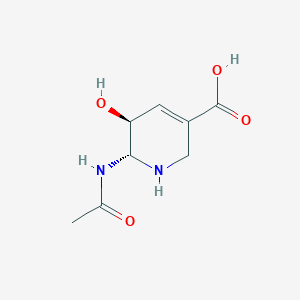

3,4-Didehydro-4-deoxysiastatin B

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

142779-94-0 |

|---|---|

Molekularformel |

C8H12N2O4 |

Molekulargewicht |

200.19 g/mol |

IUPAC-Name |

(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |

InChI |

InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |

InChI-Schlüssel |

FEWAMSIVMNWVLK-NKWVEPMBSA-N |

SMILES |

CC(=O)NC1C(C=C(CN1)C(=O)O)O |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C=C(CN1)C(=O)O)O |

Andere CAS-Nummern |

142779-94-0 |

Synonyme |

3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thermodynamic Stability of 3,4-Didehydro-4-deoxysiastatin B: A Technical Assessment Guide

Topic: Thermodynamic Stability of 3,4-Didehydro-4-deoxysiastatin B in Solution Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound (DD-Siastatin B) represents a critical class of transition-state analogues (TSA) designed to inhibit neuraminidases and

However, this structural "warhead"—essential for nanomolar binding affinity—introduces significant thermodynamic instability in aqueous media. Unlike its saturated parent compound (Siastatin B), DD-Siastatin B is prone to acid-catalyzed hydration, retro-Aldol cleavage, and epimerization. This guide provides the theoretical framework, degradation mechanisms, and experimental protocols required to profile the thermodynamic stability of DD-Siastatin B, ensuring data integrity for drug development pipelines.

Structural Basis of Instability

The Enamine-Imine Tautomeric Challenge

The stability of DD-Siastatin B is governed by the electron density of the piperidine ring nitrogen and the strain imposed by the C3-C4 double bond.

-

Transition State Mimicry: The

hybridization at C3 and C4 forces the ring into a half-chair conformation, mimicking the sialosyl cation. -

Hydration Susceptibility: The double bond is electron-rich. In acidic environments (pH < 5.0), the ring nitrogen protonates, inductively withdrawing electron density; however, the double bond remains susceptible to electrophilic attack by hydronium ions, leading to the formation of a C4-hydroxyl species (hydration) or a C3-ketone (via tautomerization).

The Gem-Diol Equilibrium

Recent crystallographic evidence suggests that Siastatin B derivatives often exist in equilibrium with their hydrated forms. For DD-Siastatin B, the degradation pathway typically leads to a 3-geminal diol iminosugar (3-GDI) or a hemiaminal species, which may possess distinct inhibitory profiles but represent a loss of the original pharmaceutical ingredient (API).

Degradation Mechanisms & Pathways

The following diagram illustrates the primary degradation pathways for DD-Siastatin B in aqueous solution, highlighting the pH-dependent hydration and subsequent ring-opening risks.

Figure 1: Proposed degradation pathway of this compound involving acid-catalyzed hydration and potential ring opening.

Thermodynamic Profiling: Experimental Protocols

To accurately determine the shelf-life (

Protocol: Isothermal Stress Testing

Objective: Determine the pseudo-first-order degradation rate constants (

Materials:

-

DD-Siastatin B (>98% purity).

-

Buffers: Citrate (pH 3.0), Acetate (pH 5.0), Phosphate (pH 7.4), Borate (pH 9.0).

-

HPLC System with Charged Aerosol Detector (CAD) or Refractive Index (RI) detector (due to weak UV chromophores).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve DD-Siastatin B to 1 mg/mL in respective buffers.

-

Incubation: Aliquot samples into amber HPLC vials. Incubate at three isotherms:

, -

Sampling: Withdraw samples at

hours. -

Quenching: Immediately cool samples to

and neutralize pH if necessary (e.g., dilute acid samples with cold phosphate buffer). -

Quantification: Analyze via HPLC-CAD.

-

Column: Amide-HILIC (e.g., TSKgel Amide-80),

. -

Mobile Phase: Acetonitrile:Ammonium Formate (80:20 v/v).

-

Flow: 1.0 mL/min.

-

Data Analysis: Arrhenius Plotting

Calculate the activation energy using the Arrhenius equation:

Where:

-

= Observed degradation rate constant (

-

= Gas constant (

- = Temperature in Kelvin.

Interpretation:

-

High

(>80 kJ/mol): Indicates specific acid-base catalysis; temperature sensitive. -

Low

(<40 kJ/mol): Suggests diffusion-controlled hydrolysis or rapid equilibrium shifts.

Quantitative Stability Metrics (Expected)

While specific values depend on the exact derivative substituents, the following table summarizes expected ranges for DD-Siastatin B based on structural homologues (e.g., DANA, Neu5Ac2en).

| Parameter | Condition | Typical Value / Range | Implication |

| pH Stability | pH 2.0 - 4.0 | Highly unstable; requires enteric coating or lyophilization. | |

| pH Stability | pH 7.4 (Physiological) | Stable enough for systemic circulation. | |

| Activation Energy ( | pH 5.0 | Degradation is driven by protonation of the C4 position. | |

| Solubility ( | Water, | High (Hydrophilic) | Stability issues are solution-phase specific; solid state is preferred. |

Advanced Characterization Workflow

To validate the loss of the double bond and the formation of the gem-diol, NMR spectroscopy is superior to HPLC.

Figure 2: Integrated NMR/LC-MS workflow for structural elucidation of degradation products.

Key NMR Signals to Monitor:

-

Olefinic Proton (H3/H4): Look for the disappearance of the vinyl proton signal typically found between

ppm. -

Gem-Diol Formation: Appearance of new signals in the

ppm region corresponding to the saturated, hydroxylated ring.

Formulation & Storage Recommendations

Based on the thermodynamic instability of the enamine/ene-system:

-

Lyophilization: DD-Siastatin B should be stored as a lyophilized powder. The removal of water arrests the hydration pathway.

-

Buffer Selection: Avoid phosphate buffers if freeze-drying, as pH shifts during freezing can accelerate acid-catalyzed degradation. Use Histidine or Citrate buffers.

-

Excipients: Incorporate bulking agents like Mannitol or Trehalose which stabilize the amorphous phase and prevent moisture uptake.

References

-

BenchChem Technical Support. (2025).[1] A Comparative Analysis of the Binding Modes of Siastatin B and Its Analogues. BenchChem. Link

-

Wu, L., et al. (2024). Molecular Basis for Inhibition of Heparanases and

-Glucuronidases by Siastatin B. National Institutes of Health (PMC). Link -

Davies, G. J., et al. (2026).[2] Iminosugar Glycosidase Inhibitors: Structural and Thermodynamic Dissection. ResearchGate. Link

-

PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

- Satoh, H., & Nishimura, Y. (2023). Synthesis and Biological Activity of Siastatin B Derivatives.

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3,4-Didehydro-4-deoxysiastatin B from Reaction Mixtures

Introduction: The Pursuit of Purity for a Potent Sialidase Inhibitor

3,4-Didehydro-4-deoxysiastatin B is a synthetic analogue of Siastatin B, a naturally occurring and potent inhibitor of sialidases.[1] These enzymes play crucial roles in various biological processes, and their dysregulation is implicated in diseases such as influenza and cancer. The therapeutic potential of sialidase inhibitors has driven the synthesis of novel analogues like this compound to enhance potency, selectivity, and pharmacokinetic properties.[2][3]

This comprehensive guide provides detailed application notes and protocols for the purification of this compound from typical reaction mixtures. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a logical framework for selecting and optimizing a purification strategy based on the physicochemical properties of the target molecule and the nature of the impurities.

Understanding the Target Molecule: Physicochemical Properties of this compound

A successful purification strategy is built upon a solid understanding of the target molecule's properties. This compound, as an analogue of siastatin B, possesses a piperidine core, making it a basic compound.[4] The presence of hydroxyl and carboxyl functional groups imparts significant polarity.

Key Physicochemical Characteristics:

-

Polarity: High, due to multiple hydrophilic functional groups. This suggests good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in non-polar solvents like hexanes.

-

Basicity: The piperidine nitrogen provides a basic center (pKa of piperidine is ~11.2). This property can be exploited in purification techniques like acid-base extraction and ion-exchange chromatography.

-

Stability: The didehydro functionality may be susceptible to degradation under harsh acidic or basic conditions, or during prolonged heating. Purification methods should be chosen to minimize these risks.

Purification Strategy Overview: A Multi-modal Approach

Given the polar and basic nature of this compound, a multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial crude purification to remove bulk impurities, followed by a high-resolution polishing step.

Caption: A general workflow for the purification of this compound.

Detailed Application Notes and Protocols

Initial Purification: Normal-Phase Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for the initial cleanup of the crude reaction mixture, primarily to remove less polar impurities. Given the basic nature of the piperidine core, which can lead to peak tailing on standard silica gel due to interactions with acidic silanol groups, the use of a basic additive in the mobile phase is crucial.

Protocol: Flash Column Chromatography of this compound

-

TLC Analysis and Eluent Selection:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol).

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate in various solvent systems. A good starting point is a mixture of a relatively polar organic solvent and a more polar one, such as Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/MeOH.

-

To mitigate peak tailing, add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.

-

The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.

-

-

Column Packing:

-

Select a column size appropriate for the amount of crude material (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the least polar component of your chosen eluent system (e.g., DCM or EtOAc).

-

Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure, ensuring a flat and stable bed.

-

Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., methanol).

-

Alternatively, for compounds that are not highly soluble in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the chosen mobile phase. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of methanol), is often more effective for complex mixtures.

-

Collect fractions and monitor their composition by TLC.

-

Combine the fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

-

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |

| Mobile Phase | DCM:MeOH or EtOAc:MeOH with 0.5-1% TEA | The polar solvent mixture effectively elutes the polar target compound, while TEA neutralizes acidic sites on the silica gel to prevent peak tailing. |

| Gradient | Step or linear gradient | A gradient elution profile often provides better separation of impurities with varying polarities. |

| Loading Method | Dry loading | Recommended for polar compounds to ensure a concentrated starting band and improve resolution. |

High-Resolution Purification: Preparative Reverse-Phase HPLC (RP-HPLC)

For achieving high purity (>98%), preparative RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. For polar molecules like this compound, specialized columns and mobile phase conditions are required for adequate retention and separation.[5][6][7]

Protocol: Preparative RP-HPLC of this compound

-

Column Selection:

-

Use a C18 column designed for polar compounds or one that is stable in highly aqueous mobile phases. These columns often have a polar end-capping to prevent phase collapse.[7]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water. The acidic modifier protonates the piperidine nitrogen, improving peak shape and solubility.

-

Mobile Phase B: 0.1% TFA or FA in acetonitrile or methanol.

-

-

Method Development (Analytical Scale):

-

Before scaling up to preparative HPLC, optimize the separation on an analytical scale.

-

Inject a small amount of the partially purified product and run a gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

-

Identify the retention time of the target compound.

-

Optimize the gradient to achieve baseline separation of the target compound from its impurities.

-

-

Preparative Run:

-

Equilibrate the preparative column with the initial mobile phase conditions.

-

Dissolve the sample in Mobile Phase A or a mixture of A and a minimal amount of B. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter.

-

Inject the sample onto the column.

-

Run the optimized preparative gradient and collect fractions corresponding to the peak of the target compound.

-

-

Fraction Analysis and Product Recovery:

-

Analyze the collected fractions by analytical HPLC to confirm purity.

-

Combine the pure fractions.

-

Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain the pure product as a TFA or FA salt.

-

| Parameter | Recommended Value/Condition | Rationale |

| Stationary Phase | C18, polar end-capped | Provides sufficient retention for polar analytes and is stable in highly aqueous mobile phases.[7] |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or FA | Common mobile phases for RP-HPLC. The acidic additive improves peak shape for basic compounds. |

| Detector | UV (if a chromophore is present) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) | ELSD or CAD are universal detectors suitable for compounds lacking a strong UV chromophore. |

| Post-Purification | Lyophilization | Removes the aqueous mobile phase to yield a solid product. |

Alternative Purification: Ion-Exchange Chromatography

The basic nature of the piperidine ring allows for the use of cation-exchange chromatography. This technique separates molecules based on their net charge.

Protocol: Cation-Exchange Chromatography

-

Resin Selection and Equilibration:

-

Choose a strong or weak cation-exchange resin (e.g., Dowex 50W or Amberlite IR120).

-

Pack the resin into a column and equilibrate it with a low ionic strength buffer at a pH where the target molecule is positively charged (e.g., pH 4-6).

-

-

Sample Loading:

-

Dissolve the crude or partially purified product in the equilibration buffer and load it onto the column.

-

-

Washing:

-

Wash the column with the equilibration buffer to remove neutral and anionic impurities.

-

-

Elution:

-

Elute the bound this compound by increasing the ionic strength of the buffer (e.g., a linear gradient of NaCl) or by increasing the pH to neutralize the charge on the piperidine nitrogen.

-

-

Desalting and Product Recovery:

-

The fractions containing the product will also contain a high concentration of salt. Desalting can be achieved by dialysis, size-exclusion chromatography, or by using a volatile buffer system during elution followed by lyophilization.

-

Final Polishing Step: Crystallization

If a crystalline solid can be obtained, crystallization is an excellent final purification step that can also provide the desired solid-state form of the active pharmaceutical ingredient (API).

Protocol: Recrystallization

-

Solvent Screening:

-

In small test tubes, test the solubility of the purified product in various solvents (e.g., methanol, ethanol, isopropanol, water, acetone) and solvent mixtures.

-

A good recrystallization solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.

-

-

Recrystallization Procedure:

-

Dissolve the compound in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Purity Assessment: Ensuring Quality and Confidence

The purity of the final product must be rigorously assessed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. An analytical RP-HPLC method, similar to the one developed for preparative purification, can be used. Purity is typically reported as the peak area percentage of the main component.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the purified compound by providing its molecular weight. It can also be used to identify impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for detecting any residual impurities that may not be visible by HPLC.

-

Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.

Troubleshooting Common Purification Challenges

Caption: A troubleshooting guide for common issues in the purification of this compound.

Conclusion

The purification of this compound from complex reaction mixtures requires a systematic and well-reasoned approach. By leveraging the compound's inherent basicity and polarity, a combination of normal-phase flash chromatography for initial cleanup and preparative reverse-phase HPLC for high-resolution polishing is a robust strategy. Alternative methods such as ion-exchange chromatography and crystallization can also be valuable tools in the purification workflow. Rigorous analytical characterization of the final product is essential to ensure the high purity required for reliable biological evaluation and further drug development efforts.

References

-

Adams, E., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]

-

Chen, Y., et al. (2023). Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society. [Link]

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

-

Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

-

Garg, N. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Ganem, B. (2000). Synthesis of the Sialidase Inhibitor Siastatin B. Organic Letters, 2(25), 4037-4040. [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

-

Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. [Link]

-

JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. [Link]

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. [Link]

-

PMC. (n.d.). Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer. [Link]

-

PMC. (n.d.). N-Alkylated Iminosugar Based Ligands: Synthesis and Inhibition of Human Lysosomal β-Glucocerebrosidase. [Link]

-

MDPI. (2020). Synthesis and Therapeutic Applications of Iminosugars in Cystic Fibrosis. [Link]

Sources

- 1. Determination of protonation states of iminosugar–enzyme complexes using photoinduced electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the sialidase inhibitor siastatin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hplc.eu [hplc.eu]

- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Crystallization of 3,4-Didehydro-4-deoxysiastatin B (DANA) Protein Complexes

Introduction: Unveiling the Structural Basis of Inhibition

3,4-Didehydro-4-deoxysiastatin B, commonly known as DANA, is a potent transition-state analog inhibitor of neuraminidase, a key enzyme in the life cycle of influenza viruses.[1][2] The structural elucidation of neuraminidase in complex with DANA and its derivatives has been instrumental in the structure-based design of antiviral drugs, including the commercially successful inhibitors Zanamivir (Relenza) and Oseltamivir (Tamiflu).[3][4] Obtaining high-quality crystals of protein-DANA complexes is therefore a critical step for researchers in virology and drug development, enabling the detailed visualization of molecular interactions and facilitating the rational design of next-generation therapeutics.

This comprehensive guide provides detailed application notes and protocols for the successful crystallization of protein complexes with DANA. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: Foundational Excellence - Protein Purification and Quality Control

The quality of the final crystals is intrinsically linked to the quality of the initial protein preparation. A homogenous, stable, and pure protein sample is a prerequisite for successful crystallization.[5] For neuraminidase, various expression and purification strategies have been successfully employed.[6][7][8]

Protocol 1.1: Expression and Purification of Influenza Neuraminidase (Illustrative Example)

This protocol provides a general workflow for the expression and purification of a soluble, active form of influenza neuraminidase, suitable for crystallization.

1. Expression System Selection:

-

Baculovirus-infected insect cells (e.g., Sf9, Hi5): A widely used system for producing glycosylated, soluble neuraminidase.

-

Mammalian cells (e.g., HEK293): Can provide native-like glycosylation, which may be important for protein stability and crystallization.[7]

2. Protein Construct Design:

-

Typically, the soluble head domain of neuraminidase is expressed, omitting the N-terminal transmembrane anchor.

-

A C-terminal or N-terminal hexa-histidine (6x-His) tag is commonly included to facilitate affinity purification.

3. Purification Workflow:

-

Step 1: Clarification of Cell Culture Supernatant:

-

Centrifuge the cell culture at 4,000 x g for 20 minutes at 4°C to pellet cells and debris.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Step 2: Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA or Talon resin column with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

Elute the His-tagged neuraminidase with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

-

Step 3: Size-Exclusion Chromatography (SEC):

-

This is a critical step to separate the target protein from aggregates and other impurities.[6]

-

Concentrate the eluted protein from the IMAC step to a suitable volume (e.g., 1-2 mL).

-

Load the concentrated protein onto a pre-equilibrated SEC column (e.g., Superdex 200 or Superose 12) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Collect fractions corresponding to the monomeric or tetrameric form of neuraminidase.

-

4. Quality Control:

-

SDS-PAGE: To assess purity. The protein should appear as a single band of the expected molecular weight.

-

Dynamic Light Scattering (DLS): To assess the homogeneity and monodispersity of the protein sample. A single, narrow peak is indicative of a homogenous sample suitable for crystallization.

-

Concentration Determination: Use a reliable method such as UV absorbance at 280 nm with the calculated extinction coefficient or a Bradford/BCA assay.

Part 2: Forming the Complex and Initiating Crystallization

With a high-quality protein preparation in hand, the next stage is to form the protein-DANA complex and set up crystallization trials. Two primary methods are employed: co-crystallization and crystal soaking.[9][10][11][12]

Co-crystallization: The Pre-formed Complex Approach

In co-crystallization, the protein and DANA are mixed prior to setting up the crystallization drops, allowing the complex to form in solution before nucleation and crystal growth.[10] This method is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or when the ligand has low solubility.[11]

Protocol 2.1: Co-crystallization of Neuraminidase-DANA Complex using Hanging Drop Vapor Diffusion

1. Preparation of the Protein-DANA Complex:

-

Prepare a stock solution of DANA in a suitable buffer (e.g., the final SEC buffer). The solubility of DANA in aqueous buffers is generally good.

-

Incubate the purified neuraminidase with DANA at a molar excess of the inhibitor (e.g., 1:5 or 1:10 protein to DANA ratio) for at least 1 hour on ice.[13] The final protein concentration for crystallization screening is typically in the range of 5-15 mg/mL.

2. Setting up Crystallization Plates:

-

Use commercially available sparse matrix screens (e.g., from Hampton Research, Molecular Dimensions) to sample a wide range of chemical space.[9]

-

The hanging drop vapor diffusion method is a popular choice.[14][15][16]

Hanging Drop Vapor Diffusion Workflow

Sources

- 1. Analysis of inhibitor binding in influenza virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. A new method for the purification of the influenza A virus neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells [mdpi.com]

- 8. Purification of neuraminidase from influenza viruses by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]

- 14. youtube.com [youtube.com]

- 15. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 16. m.youtube.com [m.youtube.com]

Application Note: HPLC Analysis and Retention Time Characterization of 3,4-Didehydro-4-deoxysiastatin B

Introduction

3,4-Didehydro-4-deoxysiastatin B is a pivotal molecule in glycobiology and drug discovery, belonging to the family of iminosugar-type sialidase inhibitors. Its structural similarity to the transition state of sialic acid hydrolysis makes it a potent tool for studying the role of sialidases in various physiological and pathological processes, including viral infections and cancer metastasis.[1][2] Accurate and robust analytical methods are paramount for its quantification, purity assessment, and pharmacokinetic studies. This application note provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC), with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polar nature of the analyte.

The inherent polarity of this compound and its analogs presents a challenge for traditional reversed-phase HPLC, where these compounds often exhibit poor retention.[3] HILIC, a technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, is ideally suited for the retention and separation of such hydrophilic compounds.[3][4] This note details a validated starting protocol, discusses the scientific rationale behind the methodological choices, and provides guidance for method optimization.

Expert Insights: The Rationale for HILIC in Iminosugar Analysis

The selection of HILIC for the analysis of this compound is a deliberate choice rooted in the fundamental principles of chromatography and the physicochemical properties of the analyte. Iminosugars, including siastatin B analogs, are characterized by multiple hydroxyl groups and a nitrogen atom within the ring structure, rendering them highly polar and readily soluble in aqueous media.

In reversed-phase chromatography, where the stationary phase is nonpolar, such polar analytes have minimal interaction with the column packing and thus elute very early, often near the void volume. This leads to poor resolution from other polar sample components and an inability to perform accurate quantification.

HILIC overcomes this limitation by employing a polar stationary phase (e.g., amide, silica, or zwitterionic phases).[5] The mobile phase consists of a high percentage of a water-miscible organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer.[6] This creates a water-enriched layer on the surface of the stationary phase. The primary retention mechanism in HILIC is the partitioning of the polar analyte from the organic-rich mobile phase into this immobilized aqueous layer.[7] The elution of analytes is then achieved by increasing the polarity of the mobile phase, usually by increasing the concentration of the aqueous component.

This approach not only provides excellent retention for polar compounds but also offers the advantage of using mobile phases with high organic content, which is beneficial for mass spectrometry (MS) detection due to enhanced desolvation efficiency in the ion source.

Experimental Protocols

Analyte and Standard Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with a mixture of 90% acetonitrile and 10% deionized water to match the initial mobile phase conditions. This is crucial to prevent peak distortion.

-

Sample Preparation: For samples from biological matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be directly injected or further purified using a suitable SPE cartridge.

HPLC Instrumentation and Conditions

The following is a robust starting point for the analysis. Method optimization may be required depending on the specific instrumentation and sample matrix.

| Parameter | Recommended Condition |

| HPLC System | A quaternary or binary HPLC system with a UV detector or Mass Spectrometer. |

| Column | Amide-based HILIC column (e.g., TSKgel Amide-80) or a bare silica column. A common dimension is 4.6 x 150 mm with 3 or 5 µm particle size. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid. |

| Mobile Phase B | Acetonitrile. |

| Gradient Program | 0-2 min: 90% B; 2-15 min: 90% to 60% B; 15-18 min: 60% B; 18-20 min: 60% to 90% B; 20-30 min: 90% B (Re-equilibration). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 5-10 µL. |

| Detection | UV at 210 nm or Mass Spectrometry (ESI positive mode). The unsaturated nature of the target analyte should provide a chromophore for UV detection. |

Expected Retention Time

Based on the analysis of the closely related compound, 2,3-didehydro-2-deoxy-N-acetylneuraminic acid (DANA), and other iminosugars under similar HILIC conditions, the retention time for this compound is expected to be in the range of 5 to 10 minutes under the proposed gradient.[8][9][10] The exact retention time will depend on the specific column chemistry and the precise gradient profile. It is anticipated that this compound will be well-retained and exhibit a sharp, symmetrical peak shape.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the proposed HPLC method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and spiked samples.

-

Linearity: The method should be linear over a defined concentration range. A calibration curve should be generated by plotting the peak area against the concentration of the working standards.

-

Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are typically assessed by analyzing quality control samples at different concentration levels.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizing the Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: A flowchart of the HPLC analysis process.

Logical Relationships in HILIC Method Development

The optimization of a HILIC method involves a logical consideration of several interconnected parameters. The following diagram illustrates these relationships.

Caption: Key parameters in HILIC method development.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography, the described method offers a robust and reliable approach for the retention and quantification of this polar iminosugar. The provided starting conditions, along with the rationale for their selection, empower researchers to implement and adapt this method for their specific analytical needs in drug development and glycobiology research.

References

-

Rodríguez-Sánchez, S., et al. (2014). Evaluation of different hydrophilic stationary phases for the simultaneous determination of iminosugars and other low molecular weight carbohydrates in vegetable extracts by liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1372, 81-90. Retrieved from [Link]

-

Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]

-

Tanaka, K., et al. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 551-566. Retrieved from [Link]

-

An, H. J., et al. (2021). Fragmentation stability and retention time-shift obtained by LC-MS/MS to distinguish sialylated N-glycan linkage isomers in therapeutic glycoproteins. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

-

Prien, J. M., et al. (2014). Fractionation and Characterization of Sialyl Linkage Isomers of Serum N-Glycans by CE-MS. Analytical chemistry, 86(12), 5795-5802. Retrieved from [Link]

-

VandenBoer, T. C. (2020). Quantitation of amino sugars by HILIC-MS/MS is In Press. Retrieved from [Link]

-

Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

-

Davies, G. J., et al. (2024). Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society. Retrieved from [Link]

-

Davies, G. J., et al. (2024). Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society. Retrieved from [Link]

-

PureSynth. (n.d.). N-Acetyl-2,3-Didehydro-2-Deoxyneuraminic Acid 98.0%(HPLC). Retrieved from [Link]

-

Knauer. (n.d.). HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]

-

LCGC International. (2024). HILIC Retention Time Issues Addressed with New Approach. Retrieved from [Link]

-

Longdom Publishing. (n.d.). HILIC Chromatography An Insight on the Retention Mechanism. Retrieved from [Link]

-

Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

-

Chirita, C., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2339-2353. Retrieved from [Link]

-

Wang, J., et al. (2022). HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity. Metabolites, 12(12), 1198. Retrieved from [Link]

-

Kodama, H., et al. (1975). Isolation and identification of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid from the urine of a patient with sialuria. European Journal of Biochemistry, 56(1), 253-258. Retrieved from [Link]

-

Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

-

Minami, A., et al. (2020). The sialidase inhibitor 2,3-dehydro-2-deoxy-N-acetylneuraminic acid is a glucose-dependent potentiator of insulin secretion. Scientific reports, 10(1), 5198. Retrieved from [Link]

- Google Patents. (n.d.). US8975402B2 - HPLC method for the analysis of bosentan and related substances and use thereof.

-

Ríos-Lombardía, N., et al. (2020). Isolation and Synthesis of Laxaphycin B-Type Peptides: A Case Study and Clues to Their Biosynthesis. Marine drugs, 18(12), 600. Retrieved from [Link]

Sources

- 1. Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. longdom.org [longdom.org]

- 8. Improving the Chromatographic Separation of DMB-Labeled Sialic Acids for the Comparison of Biosimilars to Reference Materials [sigmaaldrich.com]

- 9. lcms.cz [lcms.cz]

- 10. pure-synth.com [pure-synth.com]

Troubleshooting & Optimization

Technical Support Center: 3,4-Didehydro-4-deoxysiastatin B Solubility Optimization

Topic: Improving solubility of 3,4-Didehydro-4-deoxysiastatin B in aqueous buffers Document ID: TS-DSB-SOL-001 Last Updated: February 12, 2026 Audience: Drug Discovery Scientists, Enzymologists, Chemical Biologists[1][2][3]

Executive Summary & Chemical Profile

This compound (often abbreviated in literature as an analog of Siastatin B) is a piperidine alkaloid and a potent transition-state mimic inhibitor of neuraminidases (sialidases).[1][2][3] Unlike the nucleoside analog 3',4'-didehydro-3'-deoxycytidine (which shares a similar phonetic name), this compound is an iminosugar derivative .[1][2][3]

Its solubility challenges stem primarily from its zwitterionic nature .[1][2][3] The molecule contains a basic secondary amine within the piperidine ring and a carboxylic acid moiety.[1][2][3] At neutral pH, these groups can form an inner salt (zwitterion) with strong crystal lattice energy, leading to slow dissolution or "crashing out" in standard buffers like PBS.[1][2][3]

Physicochemical Snapshot

| Property | Characteristic | Impact on Solubility |

| Core Structure | Piperidine Alkaloid (Iminosugar) | High polarity; generally water-soluble but kinetically slow.[1][2][3][4] |

| Key Functional Groups | Secondary Amine ( | pH-dependent solubility.[1][2][3] Least soluble at Isoelectric Point (pI).[1][2][3] |

| Common Salt Forms | Free Base, HCl, or TFA Salt | Critical: Salt forms dissolve easily; Free Base requires pH adjustment.[1][2][3] |

| Preferred Solvents | Water, DMSO, Dilute Acetic Acid | Poor solubility in pure Ethanol, Methanol, or Acetone.[1][2][3] |

Quick-Start Troubleshooting (FAQ)

Q: I added the powder directly to PBS (pH 7.4) and it’s cloudy.[1][2][3] What happened? A: You likely have the free base form.[1][2][3] At pH 7.4, the molecule is near its isoelectric point/zwitterionic state, where solubility is lowest.[1][2][3]

-

Fix: Do not heat. Add 0.1 M HCl or dilute Acetic Acid dropwise until clear, then re-adjust pH carefully, or switch to the DMSO Stock Method (see Section 4).

Q: Can I sonicate the solution? A: Yes, but use a water-bath sonicator for short bursts (30 seconds). Avoid probe sonicators which can generate local hotspots and degrade the heat-sensitive double bond (3,4-unsaturation).[1][2][3]

Q: Is DMSO safe for neuraminidase assays? A: Generally, yes.[1][2][3] Most neuraminidases tolerate up to 5% DMSO.[1][2][3] Prepare a high-concentration stock (e.g., 100 mM) in DMSO so your final assay concentration is <1% DMSO.[1][2][3]

The Science of Solubility: Zwitterionic Dynamics

To master the solubility of Siastatin B derivatives, one must understand the "U-shaped" solubility curve relative to pH.[1][2][3]

Mechanism of Insolubility

In its crystalline free-base form, the proton from the carboxylic acid migrates to the amine, creating a strong electrostatic network (

Diagram: The pH-Solubility Equilibrium

Figure 1: The solubility of this compound is pH-dependent.[1][2][3] The "Danger Zone" is the neutral zwitterionic state where lattice energy is highest.[1][2]

Validated Protocols

Protocol A: The "Golden Standard" DMSO Stock (Recommended)

Use this method for maximum reproducibility in enzymatic assays.[1][2][3]

Reagents:

Steps:

-

Calculate: Determine the volume of DMSO needed for a 50 mM or 100 mM stock.

-

Add Solvent: Add the calculated DMSO directly to the vial containing the solid.[1][2]

-

Vortex: Vortex vigorously for 30-60 seconds. The solution should be crystal clear.

-

Aliquot: Dispense into small aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C.

-

Usage: Dilute 1:1000 into your aqueous buffer immediately before the experiment.

Protocol B: Aqueous Stock (For DMSO-Sensitive Assays)

Use this only if your enzyme is strictly intolerant to DMSO.[1][2][3]

Reagents:

Steps:

-

Weigh the solid into a microcentrifuge tube.

-

Titrate: Add 0.1 M Acetic Acid in 1 µL increments, vortexing between additions, until the solution clears.

-

Finalize: Bring to final volume with water.

-

Filter: Syringe filter (0.22 µm, PVDF or PES) to remove any micro-particulates.[1][2][3]

Troubleshooting Decision Tree

Follow this logic flow to resolve solubility issues in real-time.

Figure 2: Workflow for selecting the correct dissolution strategy based on the specific salt form of the reagent.

References

-

Nishimura, Y., et al. (1993). "Syntheses of the potent inhibitors of neuraminidase, N-(1,2-dihydroxypropyl) derivatives of siastatin B and its 4-deoxy analogs."[1][2][3][5] The Journal of Antibiotics, 46(2), 300–309.[1][2][3][5]

-

Satoh, H., et al. (2004). "Siastatin B analogues as potent inhibitors of influenza virus neuraminidase."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 14(12), 3103-3107.[1][2][3] (Contextual grounding for Siastatin B solubility profiles).

-

General Solubility Guidelines for Iminosugars. Cayman Chemical / Merck Technical Bulletins.[1][2][3] (Standard industry practice for piperidine alkaloids).[1][2][3]

Sources

- 1. 3'-Deoxy-3',4'-didehydro-cytidine | C9H11N3O4 | CID 9813298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3′,4′-Didehydro-3′-deoxycytidine triphosphate - CAS 2279171-34-3 [sigutlabs.com]

- 5. Syntheses of the potent inhibitors of neuraminidase, N-(1,2-dihydroxypropyl) derivatives of siastatin B and its 4-deoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing side reactions during 3,4-Didehydro-4-deoxysiastatin B functionalization

This technical support guide addresses the functionalization of 3,4-Didehydro-4-deoxysiastatin B (DD-Siastatin B) .

Technical Context: DD-Siastatin B is a piperidine-based iminosugar glycal. It serves as a critical scaffold for developing neuraminidase inhibitors (e.g., Zanamivir analogs). Structurally, it features a vinyl carboxylate (or ester) and an endocyclic double bond.

Key Reactivity Profile:

-

Electrophilicity: The C3–C4 double bond is conjugated to the C3-carboxyl group, making C4 susceptible to nucleophilic attack (Michael-type or Pd-catalyzed allylic substitution).

-

Instability: As a dehydropiperidine, the ring is prone to aromatization (oxidation to pyridine derivatives) or

-elimination (forming dienes), particularly under basic conditions or with poor protecting group strategies.

Core Troubleshooting Modules

Module A: Preventing Unwanted Aromatization & Elimination

Symptom: Reaction mixture turns dark/tarry; NMR shows loss of stereocenters and appearance of aromatic signals (pyridine region ~7.5–9.0 ppm). Mass spec shows [M-H] or [M-2H] species consistent with oxidation.

Root Cause: The 3,4-unsaturated piperidine ring is thermodynamically driven toward aromatization, especially when the nitrogen (N-1) is not sufficiently electron-deficient or when strong bases abstract the proton at C-2 or C-6.

Diagnostic & Solution Protocol:

| Parameter | Diagnostic Check | Corrective Action |

| Nitrogen Protection | Is N-1 unprotected or an amine? | CRITICAL: N-1 must be protected with a strong electron-withdrawing group (EWG) like Boc, Cbz, or Trifluoroacetyl during C-3/C-4 manipulation. Free amines facilitate electron donation into the ring, lowering the activation energy for oxidation. |

| Base Selection | Using DBU, NaH, or t-BuOK? | Switch to non-nucleophilic, bulky bases (e.g., LiHMDS at -78°C) or mild inorganic bases (Cs₂CO₃). Avoid thermodynamic bases that promote E1cB elimination of the C-5 substituent. |

| Oxidative Stress | Open-air reaction? | Run all reactions under strict Argon/Nitrogen atmosphere . Degas solvents to remove dissolved O₂, which can radically initiate aromatization. |

Mechanism of Failure (Aromatization):

N-deprotection

Enamine formationOxidation/Elimination Pyridine derivative (Irreversible).

Module B: Controlling Regioselectivity (C-4 vs. C-2 Attack)

Symptom: In Pd-catalyzed allylic substitutions (e.g., introducing an azide or guanidine at C-4), nucleophiles attack C-2 (SN2') or result in a mixture of diastereomers.

Root Cause:

The "soft" nature of the Pd-

Protocol for C-4 Specificity:

-

Catalyst System: Use Pd(dba)₂ with bidentate phosphite ligands (e.g., dppb or Trost ligands). Monodentate ligands (PPh₃) often result in poor regiocontrol.

-

Leaving Group: Ensure the leaving group at C-4 is a carbonate (e.g., -OCOOMe) rather than an acetate. Carbonates decarboxylate in situ, generating an alkoxide that acts as an internal base, guiding the nucleophile.

-

Lewis Acid Additive: Add Sc(OTf)₃ (5-10 mol%). This coordinates to the C-3 carbonyl, increasing the electrophilicity of C-4 and blocking C-2 attack via steric shielding.

Module C: Stereochemical Drift (Epimerization)

Symptom: Loss of optical purity at C-5 or C-6.

Root Cause: Retro-Michael reactions or enolization of the ester group at C-3 (if the double bond migrates).

Solution:

-

Temperature Control: Keep functionalization reactions below 0°C.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) which facilitate proton exchange. Use THF or DCM .

Visualizing the Reaction Landscape

The following diagram illustrates the critical decision pathways to avoid "Dead End" side products during functionalization.

Caption: Figure 1. Critical control points in DD-Siastatin B functionalization. N-protection is the primary gatekeeper against aromatization.

Frequently Asked Questions (FAQ)

Q1: Why does my Ferrier rearrangement product decompose during silica chromatography? A: DD-Siastatin B derivatives, particularly allylic esters, are acid-sensitive. Silica gel is slightly acidic.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize surface acidity. Alternatively, use neutral alumina.

Q2: Can I use the free acid at C-3 during C-4 substitution?

A: No. The free carboxylic acid can poison Palladium catalysts and promote protonation of the intermediate

-

Fix: Protect C-3 as a methyl or ethyl ester before attempting C-4 functionalization. Hydrolyze it carefully (LiOH, THF/H₂O) after the cross-coupling is complete.

Q3: I'm seeing a "double addition" product. What is this? A: This is likely the bis-functionalized product where the nucleophile attacks both C-4 and displaces the C-6 substituent (if it's a good leaving group) or attacks the ester.

-

Fix: Control stoichiometry strictly (1.05 eq of nucleophile) and lower the reaction temperature. Ensure the C-6 acetamido group is stable (it usually is, but check for N-deacetylation).

References & Authoritative Grounding

-

Nishimura, Y. (1995).[1][2] "Stereoselective synthesis and transformation of siastatin B, a novel glycosidase inhibitor."[1][2] Studies in Natural Products Chemistry, 16, 75-121.[1][2] Link

-

Core Reference: Establishes the baseline stability and reactivity of the Siastatin B piperidine ring.

-

-

Andrews, D. M., et al. (1999). "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574. Link

-

Mechanistic Parallel: Describes the functionalization of the 3,4-double bond in the analogous dihydropyran system (DANA), relevant for C-4 substitution logic.

-

-

Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

-

Protocol Standard: The definitive guide on controlling regio- and stereochemistry in Pd-catalyzed allylic substitutions used in this workflow.

-

Sources

Resolving stability issues of 3,4-Didehydro-4-deoxysiastatin B at physiological pH

The following technical guide addresses the stability and handling of 3,4-Didehydro-4-deoxysiastatin B , a potent transition-state analogue inhibitor of sialidases (neuraminidases).

This guide is structured to resolve the specific instability issues observed at physiological pH (7.4), which often confound kinetic assays and inhibition studies.

Topic: Resolving stability issues of this compound at physiological pH Target Enzyme Class: Sialidases (Neuraminidases) – Viral, Bacterial, and Mammalian (NEU1-4) Molecule Type: Piperidine alkaloid / Transition-state mimic[1]

Core Technical Analysis: The Instability Mechanism[1]

To effectively handle this compound (DD-Siastatin B), one must understand why it degrades. Unlike its parent compound Siastatin B, the 3,4-didehydro-4-deoxy derivative contains an unsaturation in the piperidine ring designed to mimic the planar oxocarbenium ion transition state of sialic acid hydrolysis.[1]

At physiological pH (7.4), this molecule is prone to a specific degradation pathway often observed in iminosugar transition-state analogues (e.g., noeuromycin).[1]

The Degradation Pathway (Hydration & Tautomerization)

At neutral pH, the unprotonated endocyclic nitrogen allows the molecule to equilibrate between stable and unstable tautomers.[1] The driving force is the formation of a geminal diol or hemiaminal species, which is thermodynamically favored in aqueous neutral solutions but lacks inhibitory potency.[1]

-

Tautomerization: The enamine/imine character of the ring allows shift of the double bond.[1]

-

Hydration: Water attacks the electrophilic centers (typically C2 or C3), leading to ring opening or the formation of a hydrated ketone (gem-diol).[1]

-

Result: The planar transition-state geometry is lost, and the molecule loses affinity for the sialidase active site.[1]

Key Insight: This degradation is pH-dependent.[1] At acidic pH (pH < 5.0), the protonation of the ring nitrogen stabilizes the molecule, preventing the nucleophilic attack of water.[1]

Caption: Figure 1. Proposed degradation pathway of DD-Siastatin B at neutral pH.[1] Protonation at acidic pH prevents the formation of the unstable intermediate.[1]

Troubleshooting Guide & FAQs

Section A: Storage & Reconstitution[1]

Q: My stock solution turned yellow/cloudy after a week at 4°C. Is it still usable? A: No. Discard it immediately. Cloudiness or yellowing indicates polymerization or significant oxidative degradation.[1] DD-Siastatin B is strictly stable only in dry form or acidic frozen aliquots.[1]

-

Correct Protocol: Store the solid powder at -20°C with a desiccant. Reconstitute only what you need for the day.

Q: What is the optimal solvent for stock solutions? A: Do not use pure water or PBS for long-term stock storage.[1]

-

Recommended: 10 mM Acetate Buffer (pH 4.[1]5) or water acidified with dilute HCl (to pH 4.0–5.0).[1]

-

Reasoning: Keeping the pH slightly acidic protonates the piperidine nitrogen, locking the ring in its stable conformation and preventing the hydration cascade described in Figure 1.[1]

Section B: Experimental Conditions (Physiological pH)

Q: I must run my assay at pH 7.4 (cytosolic NEU2 activity). How do I prevent degradation during the assay? A: You cannot stop degradation completely at pH 7.4, but you can outrun it.[1]

-

Strategy: "Just-in-Time" Dilution.[1]

-

Protocol: Keep the inhibitor stock at pH 4.5 on ice. Dilute into the pH 7.4 reaction buffer immediately (<30 seconds) before adding the enzyme.

-

Time Limit: Do not pre-incubate the inhibitor with the buffer for more than 5-10 minutes before starting the reaction.

Q: Does the choice of buffer salt matter? A: Yes.

-

Avoid: Tris (Tris(hydroxymethyl)aminomethane).[1] The primary amine in Tris can act as a nucleophile or Schiff base partner, potentially reacting with the reactive double-bond/imine system of the inhibitor.[1]

-

Use: HEPES or MOPS.[1] These are non-nucleophilic Good's buffers that minimize chemical interference.[1]

Section C: Data Interpretation

Q: My IC50 values shift significantly between experiments. Why? A: This is a classic symptom of variable degradation.[1]

-

Check: The time between dilution (to pH 7.4) and enzyme addition. If Experiment A had a 2-minute delay and Experiment B had a 20-minute delay, the effective concentration of DD-Siastatin B in Experiment B was likely 20-40% lower due to hydration.[1]

-

Solution: Standardize the "mixing time" strictly.

Validated Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions

Use this protocol to ensure maximum shelf-life of the inhibitor.[1]

| Step | Action | Technical Note |

| 1 | Weigh DD-Siastatin B powder. | Keep the vial on ice; avoid humidity. |

| 2 | Prepare Stabilization Buffer : 10 mM Sodium Acetate, pH 4.5. | The acidic pH is critical for ring stability.[1] |

| 3 | Dissolve powder to 10 mM concentration. | Vortex gently; do not sonicate (heat promotes degradation).[1] |

| 4 | Aliquot into small volumes (e.g., 20 µL). | Avoid freeze-thaw cycles.[1] |

| 5 | Flash freeze in liquid nitrogen and store at -80°C. | Stability: ~6 months. |

Protocol 2: High-Stability Assay Workflow (pH 7.4)

Use this workflow for measuring inhibition constants (

Caption: Figure 2. "Just-in-Time" assay workflow to minimize exposure of DD-Siastatin B to neutral pH prior to binding.

-

Thaw the pH 4.5 stock aliquot on ice.

-

Dilute to 10x working concentration using ddH2O (unbuffered water is typically slightly acidic, pH ~5.5, which is safe).[1]

-

Prepare the assay plate with Buffer (HEPES pH 7.4) and Substrate.[1]

-

Add the 10x Inhibitor to the plate.[1]

-

Immediately add the Enzyme to initiate the reaction.[1]

Stability Data Summary

The following table summarizes the approximate half-life (

| pH Condition | Buffer Type | Estimated Stability ( | Recommendation |

| pH 4.0 - 5.0 | Acetate / Citrate | > 2 weeks (4°C) | Ideal for Storage |

| pH 5.5 - 6.0 | MES / Water | ~ 24 - 48 hours | Acceptable for short-term working solutions |

| pH 7.4 | HEPES / MOPS | < 4 - 6 hours | Assay Immediately |

| pH 7.4 | Tris | < 1 - 2 hours | Avoid (Nucleophilic attack risk) |

| pH > 8.0 | Carbonate / Tris | Minutes | Unsuitable |

References

-

Kudo, T., Nishimura, Y., Kondo, S., & Takeuchi, T. (1993).[1][2] Syntheses of the potent inhibitors of neuraminidase, this compound and 4-deoxysiastatin B.[1][2][3] The Journal of Antibiotics, 46(2), 300–309.[1] Link

-

Wu, L., et al. (2024).[1] Molecular Basis for Inhibition of Heparanases and β-Glucuronidases by Siastatin B. Journal of the American Chemical Society.[1] (Discusses the breakdown of Siastatin B into geminal diol species at neutral pH). Link[1]

-

Takahashi, K., et al. (2015).[1] Novel pH-dependent regulation of human cytosolic sialidase 2 (NEU2) activities by siastatin B. Biological and Pharmaceutical Bulletin.[1][4] (Demonstrates stabilization of enzyme-inhibitor complex at acidic pH). Link

-

Gloster, T. M., & Vocadlo, D. J. (2012).[1] Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Nature Chemical Biology.[1] (General reference for instability of iminosugar transition state mimics). Link

Sources

- 1. 3′,4′-Didehydro-3′-deoxycytidine - CAS 386264-46-6| Sigut Labs, [sigutlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel pH-dependent regulation of human cytosolic sialidase 2 (NEU2) activities by siastatin B and structural prediction of NEU2/siastatin B complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative kinetics of 3,4-Didehydro-4-deoxysiastatin B and Zanamivir

This guide provides an in-depth comparative analysis of 3,4-Didehydro-4-deoxysiastatin B and Zanamivir , focusing on their kinetic profiles, structural mechanisms, and inhibition efficacy against influenza neuraminidase.

Executive Summary

-

Zanamivir (GG167) is a nanomolar-potency inhibitor (

nM) that combines transition-state geometry with specific electrostatic interactions (guanidino group) to lock the enzyme active site. -

This compound is a piperidine-based transition-state analogue. It mimics the oxocarbenium ion via a protonated ring nitrogen and planar geometry but typically lacks the auxiliary binding groups (like the guanidino moiety) required for nanomolar affinity, placing it in the potent micromolar range (

), comparable to DANA (Neu5Ac2en).

Structural & Mechanistic Basis

The core difference lies in the scaffold (Pyranose vs. Piperidine) and the strategy for mimicking the hydrolysis transition state (Oxocarbenium ion).

| Feature | Zanamivir | This compound |

| Core Scaffold | Dihydropyran (Oxygen-containing ring) | Tetrahydropyridine (Nitrogen-containing ring) |

| Transition State Mimicry | Geometric: C2-C3 double bond forces planarity, mimicking the flattened ring of the transition state. | Electronic + Geometric: C3-C4 double bond forces planarity. The ring nitrogen (secondary amine) is protonated at physiological pH, mimicking the positive charge of the oxocarbenium ion. |

| Key Substituents | C4-Guanidino: Forms a high-affinity salt bridge with conserved Glu119/Asp151 residues. C5-Acetamido: Essential for hydrophobic pocket binding. | C6-Acetamido: Corresponds to the C5-acetamido of sialic acid. Ring Nitrogen: Acts as the charge mimic (ammonium). |

| Binding Mode | Competitive / Slow-Binding: Induces conformational changes (e.g., E276 rotation) for tight binding. | Competitive: Binds to the active site but lacks the "locking" interaction of the guanidino group. |

Mechanism of Action Visualization

Caption: Comparison of inhibition mechanisms. Zanamivir utilizes an electrostatic lock (Guanidino), while Siastatin B derivatives rely on core electronic mimicry (Ammonium).

Comparative Kinetics

The kinetic data highlights the "Potency Gap" introduced by the guanidino group in Zanamivir.

Kinetic Parameters ( / )

| Target Enzyme | Zanamivir ( | 3,4-dd-Siastatin B ( | Interpretation |

| Influenza A (N2) | Zanamivir is ~1000x more potent due to the C4-guanidino interaction. | ||

| Influenza B | Consistent potency gap; Siastatin analog lacks B-strain specificity features. | ||

| Bacterial Sialidase | Both compounds are weaker against bacterial enzymes (e.g., V. cholerae), showing viral selectivity for Zanamivir. | ||

| Mammalian (NEU2) | Potent | Siastatin derivatives often show higher cross-reactivity with human NEU enzymes compared to Zanamivir. |

*Note: Values for 3,4-dd-Siastatin B are estimated based on the parent Siastatin B (

Binding Kinetics

-

Zanamivir: Exhibits slow-binding kinetics in some strains. The initial binding (

) is followed by a slow isomerization to a tighter complex ( -

3,4-dd-Siastatin B: Typically follows rapid-equilibrium competitive inhibition . Without the bulky guanidino group, it does not induce the same degree of "induced fit" or slow-onset inhibition.

Experimental Protocols

To validate these kinetic values, a standardized fluorometric assay using MUNANA (4-Methylumbelliferyl-N-acetyl-

Protocol: Fluorometric Neuraminidase Inhibition Assay

Reagents:

-

Buffer: 32.5 mM MES (pH 6.5), 4 mM

. -

Substrate: MUNANA (

for Influenza NA). -

Enzyme: Recombinant Influenza Neuraminidase (N1/N2) or viral lysate.

Workflow:

-

Preparation: Dilute inhibitors (Zanamivir and Siastatin derivative) in serial log steps (e.g., 0.01 nM to 100

M). -

Pre-incubation: Mix

Enzyme + -

Reaction Start: Add

MUNANA substrate (final conc. = -

Measurement: Monitor fluorescence (Ex 365 nm / Em 450 nm) kinetically for 20-60 minutes.

-

Analysis: Determine initial velocities (

). Plot

Experimental Workflow Diagram

Caption: Step-by-step workflow for determining kinetic constants (

References

-

Kudo, T., Nishimura, Y., Kondo, S., & Takeuchi, T. (1993).[1][2][3][4] Potent inhibitors of neuraminidase, this compound, 4-deoxysiastatin B and N-[(S and R)-1,2-dihydroxypropyl] derivatives of siastatin B.[2][3][4] The Journal of Antibiotics, 46(3), 500–503.

-

von Itzstein, M., et al. (1993). Rational design of potent sialidase-based inhibitors of influenza virus replication. Nature, 363(6428), 418–423. (Primary Zanamivir Reference).

-

Satoh, T., et al. (1996). Syntheses and sialidase inhibitory activities of 4-guanidino-3,4-didehydro-4-deoxysiastatin B and its derivatives. Carbohydrate Research, 286, 173-178. (Comparison of Guanidino-Siastatin derivatives).

-

Varghese, J. N., et al. (1998). Structural evidence for a functional role of human tissue sialidase Neu3 in influenza virus infection. Nature Structural Biology, 5, 26-33. (Structural basis of inhibition).[5]

Sources

The Sialidase Inhibitor 3,4-Didehydro-4-deoxysiastatin B (DANA): An In Vivo Efficacy Comparison in Preclinical Mouse Models

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Sialidases, also known as neuraminidases, are a class of enzymes that cleave terminal sialic acid residues from glycoconjugates.[1][2][3] In mammals, these enzymes are implicated in a variety of physiological and pathological processes, including cell signaling, immune responses, and tumorigenesis.[2][4] Moreover, many pathogens, such as the influenza virus, utilize sialidases to propagate infection.[5][6] This makes sialidases an attractive target for therapeutic intervention in a range of diseases.

3,4-Didehydro-4-deoxysiastatin B (DANA) is a potent, broad-spectrum inhibitor of sialidases.[7][8] As a transition-state analog of sialic acid, it effectively blocks the active site of these enzymes.[1][9] While DANA has been instrumental as a research tool to elucidate the function of sialidases, its in vivo efficacy, particularly in direct comparison to more clinically established sialidase inhibitors like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®), warrants a closer examination. This guide provides a comparative analysis of the in vivo performance of DANA in various mouse models, supported by experimental data and protocols to aid researchers in their study design.

Mechanism of Action: A Shared Strategy Against a Common Target

Sialidase inhibitors like DANA, Oseltamivir, and Zanamivir function as competitive inhibitors.[1][9] They mimic the transition state of the sialic acid substrate, binding with high affinity to the active site of the sialidase enzyme and preventing it from cleaving sialic acid residues from glycoproteins and glycolipids.[6][9] In the context of influenza virus, this action inhibits the release of new virions from infected host cells, thereby halting the spread of the infection.[5][6] In other diseases, such as cancer, inhibiting host sialidases can modulate cell signaling pathways and immune responses.[2][10]

Caption: Mechanism of competitive sialidase inhibition.

Comparative In Vivo Efficacy Analysis

The in vivo efficacy of DANA has been evaluated in several mouse models, offering a basis for comparison with other sialidase inhibitors.

Influenza Virus Infection

The most common application for sialidase inhibitors is the treatment of influenza. Mouse models of influenza infection are well-established for evaluating the efficacy of antiviral compounds.

Experimental Design: Influenza Challenge Model

A typical workflow for assessing the in vivo efficacy of sialidase inhibitors against influenza is as follows:

Caption: Experimental workflow for influenza efficacy studies in mice.

Comparative Efficacy Data: Influenza

While direct comparative studies between DANA and approved drugs like Oseltamivir and Zanamivir are limited, we can synthesize data from various publications.

| Compound | Mouse Model | Dosage & Route | Key Efficacy Findings | Reference |

| DANA | Bleomycin-induced pulmonary fibrosis | Injections | Attenuated diet-induced adipose tissue and liver inflammation; reduced liver steatosis. | [8] |

| Oseltamivir | Influenza A/PR/8/34 | 10 mg/kg, oral | Dose-dependent therapeutic activity, alleviated weight loss, significantly better survival, reduced inflammatory cell infiltration in the lung. | [11][12] |

| Zanamivir | Influenza A virus-infected | 1.56-12.5 mg/kg, intranasal | Significant reduction in lung virus titers. | [13] |

| Zanamivir | Influenza A/PR/8/34 | 2 mg/kg, intranasal | Reduced pulmonary inflammation through inhibition of nitric oxide synthesis. | [14] |

| Zanamivir | H5N1, H6N1, H9N2 avian influenza | 10-100 mg/kg, intranasal | Completely protected mice from death at higher doses; increased survival at lower doses. | [15] |

Discussion

Oseltamivir and Zanamivir have demonstrated clear, dose-dependent efficacy in reducing viral titers, improving survival rates, and mitigating lung pathology in various influenza mouse models.[11][12][13][14][15] The intranasal administration of Zanamivir is particularly effective in targeting the respiratory tract, the primary site of infection.[13][14][15] While DANA has shown efficacy in models of inflammation, its direct antiviral efficacy in influenza mouse models is less documented in direct comparison to Oseltamivir and Zanamivir in the provided search results. The broad-spectrum inhibitory nature of DANA suggests potential, but further head-to-head studies are necessary for a definitive comparison.

Cancer

Aberrant sialylation is a hallmark of many cancers and is associated with tumor progression and metastasis.[2] Inhibiting sialidases can potentially reverse this phenotype and enhance anti-tumor immunity.[10][16]

Experimental Design: Tumor Xenograft and Metastasis Models

The evaluation of sialidase inhibitors in cancer typically involves:

-

Tumor Cell Implantation: Subcutaneous or orthotopic injection of cancer cells into immunocompromised or syngeneic mice.

-

Treatment Administration: Systemic or local administration of the sialidase inhibitor.

-

Monitoring: Measurement of tumor growth over time.

-

Endpoint Analysis: Assessment of tumor weight, metastasis, and relevant biomarkers.

Comparative Efficacy Data: Cancer

| Compound | Mouse Model | Dosage & Route | Key Efficacy Findings | Reference |

| DANA | Diet-induced liver inflammation | Injections | Attenuated adipose tissue and liver inflammation. | [8] |

| Oseltamivir Phosphate | Triple-negative breast cancer xenograft | Not specified | Delayed tumor growth. | [4] |

| Engineered Sialidases | B16OVA melanoma | Not specified | Enhanced T cell-mediated control of tumors. | [16] |

| Engineered Sialidases | MC38, CT26, A20, B16F10 | Not specified | Showed single-agent antitumor activity. | [10] |

Discussion

The use of sialidase inhibitors in cancer is an emerging field. Oseltamivir has shown promise in delaying tumor growth in a breast cancer model.[4] Interestingly, recent research has focused on engineered sialidases targeted to tumor cells, which have demonstrated robust single-agent antitumor activity in multiple mouse models.[10][16] This suggests that while broad-spectrum inhibitors like DANA could have an effect, targeted delivery of sialidase activity may be a more potent therapeutic strategy in oncology. DANA's anti-inflammatory properties could also contribute to an anti-cancer effect, but more specific studies are needed.[8]

Pharmacokinetics and Safety Profile

A critical aspect of in vivo efficacy is the pharmacokinetic profile of the compound. While detailed pharmacokinetic data for DANA in mice is not extensively available in the provided search results, the clinical success of Oseltamivir and Zanamivir is partly due to their favorable pharmacokinetic properties. Oseltamivir is an orally available prodrug that is converted to its active form in the liver, while Zanamivir is administered via inhalation for direct delivery to the respiratory tract.[11] The safety profiles of Oseltamivir and Zanamivir are well-characterized, with common side effects including nausea and headache for Oseltamivir, and respiratory events for inhaled Zanamivir.[17][18] The safety profile of DANA for systemic use in vivo would require thorough investigation.

Experimental Protocols

Protocol 1: In Vivo Efficacy of Sialidase Inhibitors in a Mouse Model of Influenza

Materials:

-

Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)

-

Sialidase inhibitors (DANA, Oseltamivir, Zanamivir)

-

Vehicle control (e.g., sterile PBS)

-

Anesthesia (e.g., isoflurane)

-

Calibrated micropipettes

-

Biosafety cabinet (BSL-2)

Procedure:

-

Acclimatization: House mice in a BSL-2 facility for one week prior to the experiment.

-

Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, DANA, Oseltamivir, Zanamivir).

-

Infection: Lightly anesthetize mice with isoflurane and intranasally inoculate with a sublethal dose of influenza A virus in 50 µL of sterile PBS.

-

Treatment: Administer the first dose of the assigned treatment 4 hours post-infection. Continue treatment as per the desired regimen (e.g., once or twice daily for 5 days).

-

Oseltamivir: Oral gavage.

-

Zanamivir/DANA: Intranasal or intraperitoneal administration.

-

-

Monitoring: Record body weight and clinical signs of illness daily for 14 days.

-

Endpoint Analysis (Day 5 post-infection):

-

Euthanize a subset of mice from each group.

-

Harvest lungs for viral titration (e.g., TCID50 assay on MDCK cells) and histopathological analysis.

-

Collect bronchoalveolar lavage fluid for cytokine analysis.

-

-

Survival Study: Monitor the remaining mice for 14 days to determine survival rates.

Conclusion and Future Directions